molecular formula C15H15FN2O2S2 B3479840 5-(p-Fluorobenzylidene)-3-(morpholinomethyl)-2-thioxo-4-thiazolidinone CAS No. 107255-69-6

5-(p-Fluorobenzylidene)-3-(morpholinomethyl)-2-thioxo-4-thiazolidinone

Cat. No.: B3479840
CAS No.: 107255-69-6
M. Wt: 338.4 g/mol
InChI Key: MLINQFCXYMQZBL-UKTHLTGXSA-N
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Description

5-(p-Fluorobenzylidene)-3-(morpholinomethyl)-2-thioxo-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a morpholinomethyl group, and a p-fluorobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Fluorobenzylidene)-3-(morpholinomethyl)-2-thioxo-4-thiazolidinone typically involves the condensation of p-fluorobenzaldehyde with thiosemicarbazide to form the intermediate Schiff base This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(p-Fluorobenzylidene)-3-(morpholinomethyl)-2-thioxo-4-thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The fluorine atom on the benzylidene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the thiazolidinone ring.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(p-Fluorobenzylidene)-3-(morpholinomethyl)-2-thioxo-4-thiazolidinone is not fully understood, but it is believed to involve interactions with various molecular targets. The thiazolidinone ring may interact with enzymes or receptors, modulating their activity. The morpholinomethyl group could enhance the compound’s solubility and bioavailability, while the p-fluorobenzylidene moiety may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(p-Fluorobenzylidene)amino]-4-phenylthiazole
  • 4-(p-Fluorobenzylidene)-2-phenyl-5(4H)-oxazolone

Uniqueness

5-(p-Fluorobenzylidene)-3-(morpholinomethyl)-2-thioxo-4-thiazolidinone is unique due to its combination of a thiazolidinone ring with a morpholinomethyl group and a p-fluorobenzylidene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S2/c16-12-3-1-11(2-4-12)9-13-14(19)18(15(21)22-13)10-17-5-7-20-8-6-17/h1-4,9H,5-8,10H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLINQFCXYMQZBL-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107255-69-6
Record name 4-Thiazolidinone, 5-(p-fluorobenzylidene)-3-(morpholinomethyl)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107255696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(p-Fluorobenzylidene)-3-(morpholinomethyl)-2-thioxo-4-thiazolidinone
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5-(p-Fluorobenzylidene)-3-(morpholinomethyl)-2-thioxo-4-thiazolidinone

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